Section 1: Compound Identification and Physicochemical Properties
Section 1: Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2-Arylpropanoic Acid Derivatives: Focus on 2-Methyl-2-phenylpropanoic Acid
2-Methyl-2-phenylpropanoic acid, also known under synonyms such as 2-Phenylisobutyric acid and α,α-Dimethylphenylacetic acid, is a versatile carboxylic acid that serves as a crucial intermediate in organic synthesis.[1] Its structure, featuring a quaternary α-carbon, provides steric hindrance that influences its reactivity and makes it a valuable building block for complex molecular architectures.
The key identifiers and physicochemical properties of 2-Methyl-2-phenylpropanoic acid are summarized below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methyl-2-phenylpropanoic acid | [2] |
| CAS Number | 826-55-1 | [1][3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Melting Point | 77-82 °C | [3][6][7] |
| Boiling Point | 270.5 ± 9.0 °C at 760 mmHg | [3] |
| Solubility | Insoluble/sparingly soluble in water; Soluble in organic solvents (methanol, ethanol, ether, chloroform) | [1][7] |
| pKa | 4.39 ± 0.10 (Predicted) | [7] |
Section 2: Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-arylpropionic acids is a foundational process in pharmaceutical chemistry.[8] A robust and high-yield method for preparing 2-Methyl-2-phenylpropanoic acid involves the exhaustive methylation of a phenylacetic acid precursor, such as benzyl cyanide (phenylacetonitrile), followed by vigorous hydrolysis.
Synthetic Workflow Overview
The selected pathway leverages the high selectivity of dimethyl carbonate (DMC) as a methylating agent, which minimizes the formation of monomethylated by-products when driven to completion.[8] The subsequent hydrolysis of the nitrile provides the desired carboxylic acid in high purity.
Mechanistic Considerations and Protocol
Expertise & Rationale: The choice of dimethyl carbonate over traditional alkyl halides like methyl iodide is critical for achieving high selectivity in industrial-scale synthesis. DMC is less toxic and, in the presence of a base like potassium carbonate at high temperatures, effectively methylates the acidic α-carbon of the nitrile.[8] The reaction proceeds via the formation of a carbanion intermediate. Driving the reaction with excess DMC and sufficient reaction time ensures the formation of the desired α,α-dimethylated product, avoiding the difficult separation of mono- and di-methylated species. The subsequent hydrolysis of the sterically hindered tertiary nitrile requires harsh conditions (strong acid or base and high temperature) to proceed to completion.[8]
Detailed Experimental Protocol (Adapted from Organic Syntheses[8]):
-
Methylation:
-
Charge a high-pressure autoclave with benzyl cyanide, a 16-fold molar excess of dimethyl carbonate (acting as both reagent and solvent), and a 2-fold molar excess of anhydrous potassium carbonate.
-
Seal the autoclave, purge with nitrogen, and heat to 180-200 °C with vigorous stirring. Autogenic pressure will develop.
-
Maintain the temperature for at least 6-8 hours. Monitor the reaction's completion via GC analysis of aliquots to confirm the disappearance of the starting material and the mono-methyl intermediate.
-
Cool the reactor to room temperature and vent carefully.
-
-
Hydrolysis:
-
Transfer the crude nitrile mixture to a round-bottom flask equipped with a reflux condenser.
-
Add a 25% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (oil bath temperature ~130°C) and maintain for a minimum of 5 hours, or until TLC/GC analysis indicates complete conversion of the nitrile to the carboxylate salt.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the biphasic solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure 2-Methyl-2-phenylpropanoic acid as a white crystalline solid.[8]
-
Section 3: Analytical Characterization and Quality Control
Ensuring the identity and purity of key intermediates is a non-negotiable aspect of drug development. A multi-faceted analytical approach is required to validate the structure and quantify impurities.
Analytical Workflow
A standard quality control workflow ensures that each batch of the compound meets the required specifications before proceeding to the next synthetic step.
Spectroscopic and Chromatographic Profile
-
Infrared (IR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint of the molecule. Key absorbances include a very broad peak from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, and a sharp, strong absorbance around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is simple and diagnostic. It will show multiplets in the aromatic region (~7.2-7.4 ppm) corresponding to the 5 protons of the phenyl ring. Crucially, it will display a sharp singlet at ~1.5 ppm that integrates to 6 protons, representing the two chemically equivalent α-methyl groups. A broad singlet, which is D₂O exchangeable, will be present far downfield (>10 ppm) for the carboxylic acid proton.
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~180 ppm), the quaternary α-carbon, the aromatic carbons, and a single signal for the two equivalent methyl carbons (~25 ppm).[2]
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak [M]⁺ at m/z = 164. The fragmentation pattern will include characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 119.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purity determination.
Self-Validating Protocol: Purity Determination by RP-HPLC
Trustworthiness: This protocol is designed to be self-validating. The inclusion of a standard and the assessment of peak symmetry and resolution provide an internal check on the method's performance for each run.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Standard Stock: Accurately weigh ~10 mg of a certified reference standard of 2-Methyl-2-phenylpropanoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with a 50:50 A:B mobile phase mixture for at least 15 minutes.
-
Inject 10 µL of the diluent as a blank.
-
Inject 10 µL of the Standard Stock solution.
-
Inject 10 µL of the Sample Solution.
-
Use a gradient elution if necessary to resolve any early or late-eluting impurities, for example: 0-15 min, 50% to 95% B; 15-20 min, hold at 95% B; 20-22 min, return to 50% B; 22-30 min, re-equilibrate.
-
-
Data Analysis and Acceptance Criteria:
-
Identification: The retention time of the main peak in the Sample chromatogram must match that of the Standard chromatogram within ±2%.
-
Assay: Calculate the area of the main peak in the Sample solution against the Standard solution.
-
Purity: Calculate the area percent of the main peak relative to all other peaks in the chromatogram (excluding blank and solvent peaks). For a high-quality intermediate, purity should be >98.5%.[6]
-
System Suitability: The tailing factor for the standard peak should be between 0.9 and 1.5, and the theoretical plates should be >2000.
-
Section 4: Applications in Pharmaceutical Development
2-Methyl-2-phenylpropanoic acid is not an active pharmaceutical ingredient (API) itself but is a registered starting material and key intermediate in the synthesis of several modern APIs. Its structure is a privileged scaffold in medicinal chemistry.
-
Intermediate for Antihistamines: The compound is a critical building block for second-generation H1 antihistamines that are known for their non-sedating profiles. Notable examples include:
-
Versatile Synthetic Building Block: Beyond antihistamines, its functional handles—the carboxylic acid and the phenyl ring—allow for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or alcohols, while the phenyl ring can undergo electrophilic substitution reactions, making it a valuable starting point for creating libraries of new chemical entities for drug discovery.[11]
Section 5: Safety, Handling, and Storage
As a laboratory chemical, 2-Methyl-2-phenylpropanoic acid must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]
| Hazard Category | GHS Classification and Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Chemsrc. 2-Methyl-2-phenylpropanoic acid(CAS#:826-55-1). (2025-08-21). [Link]
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Tejano, C. The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]
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Capot Chemical. MSDS of 2-Methyl-2-phenylpropanoic Acid. (2010-09-26). [Link]
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Chemcasts. 2-Methyl-2-phenylpropanoic acid (CAS 826-55-1) – Thermophysical Properties. [Link]
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TradeIndia. Buy 2-Methyl 2-Phenyl Propionic Acid at Best Price. [Link]
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PrepChem.com. Synthesis of A. Methyl 2-phenylpropionate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13222, 2-Phenylisobutyric acid. [Link]
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Tundo, P. et al. Mono-c-methylation of arylacetonitriles and methyl arylacetates by dimethyl carbonate: a general method for the synthesis of pure 2-arylpropionic acids. Organic Syntheses, Coll. Vol. 10, p.9 (2004); Vol. 76, p.166 (1999). [Link]
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Yilmaz, I. et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 24(1), 149 (2019). [Link]
-
Reign Pharma Pvt. Ltd. 2-methyl-2-phenyl propionic acid. [Link]
-
SpectraBase. 2-Methyl-2-phenyl-propionic-acid - Spectrum. [Link]
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